Erythromycin base degrades easily in acidic environments and has poor aqueous solubility, complicating macrolide synthesis and vet. drinking-water dosing. Erythromycin thiocyanate (CAS 7704-67-8) solves these issues with superior stability.
Available as white crystalline powder.
Erythromycin thiocyanate is the thiocyanate salt of the macrolide antibiotic erythromycin, widely utilized as both a bulk active pharmaceutical ingredient (API) in veterinary medicine and a critical synthetic precursor for advanced semi-synthetic macrolides like azithromycin, clarithromycin, and roxithromycin. Unlike the free base, the thiocyanate salt offers a highly favorable balance of handling stability, processability, and cost-effectiveness at an industrial scale. It presents as a white to off-white crystalline powder that serves as the primary starting material for large-scale oximation and rearrangement reactions. Its procurement value is driven by its ability to withstand degradation during storage and its seamless integration into one-pot synthetic workflows, making it the preferred choice for bulk pharmaceutical manufacturing and agricultural formulations [1].
Substituting erythromycin thiocyanate with erythromycin base or other salts (such as stearate or estolate) introduces significant process inefficiencies and formulation risks. Erythromycin base is highly susceptible to degradation in acidic environments, rapidly breaking down into inactive derivatives, which compromises its utility in both downstream aqueous-based reactions and oral veterinary formulations. While salts like erythromycin stearate offer improved gastric stability, their extremely low aqueous solubility limits their use as versatile synthetic intermediates and complicates drinking-water administration in poultry. Furthermore, utilizing the free base directly in complex syntheses often requires additional protection and purification steps, whereas the thiocyanate salt allows for direct, high-yield oximation, significantly reducing solvent use and overall production costs [1].
When utilized as the starting material for synthesizing azithromycin, erythromycin thiocyanate enables a streamlined one-pot oximation, rearrangement, and reduction process. Industrial synthesis data demonstrates that directly using erythromycin thiocyanate yields azithromycin crude product at 68.5% with a detection purity of 94.5% (per Chinese Pharmacopoeia standards), bypassing the need to isolate intermediate reduction products in solid form. This offers a significant process efficiency advantage over multi-step syntheses using the free base, which typically require intermediate purification[1].
| Evidence Dimension | Synthetic Yield and Process Efficiency |
| Target Compound Data | 68.5% crude yield and 94.5% purity in one-pot synthesis. |
| Comparator Or Baseline | Erythromycin base (requires multi-step isolation and purification). |
| Quantified Difference | Elimination of solid-form intermediate isolation while maintaining >68% yield and >94% purity. |
| Conditions | One-pot oximation, rearrangement, reduction, and methylation reactions. |
Elimating intermediate isolation steps directly reduces solvent consumption and cycle times, lowering the overall cost of goods for azithromycin manufacturing.
For agricultural applications, erythromycin base is rapidly destroyed by gastric acid, with unprotected oral bioavailability falling below 50%. In contrast, erythromycin thiocyanate formulated as a 20% oral powder for drinking water administration in poultry achieves reliable systemic exposure. Pharmacokinetic studies in broiler chickens show that oral administration of erythromycin thiocyanate at 25 mg/kg/day maintains effective serum levels (0.11 to 0.22 µg/ml) without the rapid acidic degradation seen with the unprotected free base or the near-total loss of activity (retaining only 2%) observed when erythromycin stearate dissolves in gastric acid [1].
| Evidence Dimension | Gastric Acid Stability and in vivo Activity |
| Target Compound Data | Maintains 0.11 - 0.22 µg/ml serum levels via drinking water. |
| Comparator Or Baseline | Erythromycin stearate (retains only 2% activity in gastric acid). |
| Quantified Difference | Avoidance of the 98% activity loss seen with stearate in acidic media. |
| Conditions | Oral administration / simulated gastric acid exposure. |
Reliable aqueous stability and oral bioavailability make the thiocyanate salt the only viable choice for bulk drinking-water administration in large-scale poultry operations.
The industrial production of erythromycin thiocyanate from fermentation broth has been optimized to achieve exceptionally high purity and recovery rates. Utilizing microfiltration followed by resin column extraction with butyl acetate, the overall yield from fermentation broth to final erythromycin thiocyanate powder exceeds 90%. This process yields a product with >80% Erythromycin A content and <3% Erythromycin B and C impurities, outperforming conventional countercurrent extraction methods using amyl acetate, which often result in higher impurity profiles in the final API .
| Evidence Dimension | Overall Yield and API Purity |
| Target Compound Data | >90% overall yield with >80% Erythromycin A and <3% B/C impurities. |
| Comparator Or Baseline | Conventional countercurrent extraction using amyl acetate (higher impurity levels). |
| Quantified Difference | Achievement of >90% recovery with strictly controlled impurity profiles (<3% B/C). |
| Conditions | Pilot-scale resin column extraction using butyl acetate post-microfiltration. |
High API purity directly impacts the efficiency of downstream semi-synthetic reactions, reducing the need for costly chromatographic purifications.
Erythromycin thiocyanate is the preferred starting material for the commercial synthesis of azithromycin, clarithromycin, and roxithromycin. Its specific stability profile allows for efficient one-pot oximation and rearrangement reactions, significantly reducing solvent consumption and intermediate isolation steps compared to using the free base[1].
Due to its superior stability in aqueous solutions and resistance to rapid gastric degradation compared to the free base, the thiocyanate salt is the standard choice for bulk drinking-water formulations used to treat chronic respiratory diseases and mycoplasma infections in poultry and swine [2].
The compound's robust thermal and chemical stability makes it highly suitable for incorporation into pelleted feed premixes. It withstands the mechanical and thermal stress of feed milling better than unprotected erythromycin base, ensuring consistent dosing for disease prevention and treatment in livestock[2].
Irritant